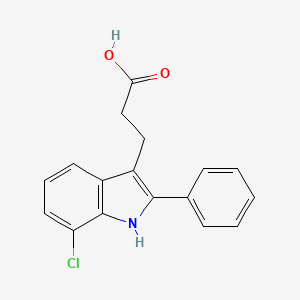

3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid” is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . It is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers . The Fischer indole synthesis is one of the methods used for the synthesis of indole derivatives . For instance, the optically active cyclohexanone and phenylhydrazine hydrochloride were used in the Fischer indole synthesis to produce a tricyclic indole .Molecular Structure Analysis

Indole derivatives are aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives are used in various chemical reactions. For instance, the reaction of 1H-indole-3-carbaldehyde with p-substituted acetophenones gave different substituted 3-(1H-indol-3-yl1-phenylprop-2-en-1-ones .Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They are important types of molecules and natural products and play a main role in cell biology .Scientific Research Applications

Synthesis and Chemical Properties

Novel Indole-Based Hybrid Oxadiazole Scaffolds

Indole derivatives, including compounds structurally related to 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid, have been synthesized for their potential inhibitory activities against enzymes like urease. These compounds exhibit potent inhibitory effects and could be considered for therapeutic applications in drug design programs (Nazir et al., 2018).

Asymmetric Synthesis for Antidepressant Drugs

Research shows the synthesis of chiral intermediates for antidepressant drugs, demonstrating the importance of specific structural features in medicinal chemistry (Choi et al., 2010).

Biological Activity

Antimicrobial Activity of Schiff Bases

Schiff bases derived from indole group containing compounds have shown significant antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Radhakrishnan et al., 2020).

Material Science and Engineering

Polybenzoxazine Materials from Phloretic Acid

Utilizing renewable phenolic compounds for enhancing the reactivity of molecules towards benzoxazine ring formation opens new pathways for developing materials with potential applications in various industries (Trejo-Machin et al., 2017).

Catalysis and Synthetic Methodologies

Enantioselective Friedel-Crafts Alkylation

The use of chiral phosphoric acid for catalyzing the enantioselective Friedel-Crafts alkylation reaction of indoles with alpha,beta-unsaturated acyl phosphonates shows the versatility of indole derivatives in asymmetric synthesis (Bachu & Akiyama, 2010).

Recovery and Extraction Techniques

Recovery of Propionic Acid

Studies on the extraction of propionic acid, a compound related in the broader context of carboxylic acid chemistry, highlight the importance of optimizing extraction processes for industrial applications (Keshav et al., 2009).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are promising future directions .

Biochemical Analysis

Biochemical Properties

The indole nucleus in 3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid binds with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-(7-chloro-2-phenyl-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUXBVXQZIBWQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Cl)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)

![2-((cyanomethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2832002.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)

![2-[3-(3-Bromopyridin-4-yl)oxyphenyl]acetic acid](/img/structure/B2832008.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2832011.png)

![2-(4-bromophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2832016.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2832019.png)